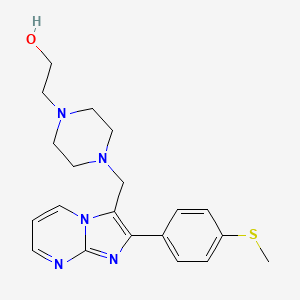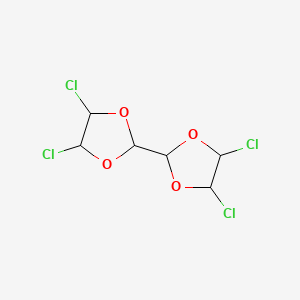
2,2'-Bi-1,3-dioxolane, 4,4',5,5'-tetrachloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’,5,5’-Tetrachloro-2,2’-bi[1,3-dioxolane] is a chemical compound with the molecular formula C6H6Cl4O4 It is known for its unique structure, which includes two dioxolane rings each substituted with two chlorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4,4’,5,5’-Tetrachloro-2,2’-bi[1,3-dioxolane] can be synthesized through the interaction of concentrated sulfuric acid with trans-2,3-dichloro-1,4-dioxane. The reaction involves the formation of the trans-transmeso-stereoisomer of the compound . The reaction conditions typically require a controlled environment to ensure the correct stereoisomer is produced.
Industrial Production Methods
While specific industrial production methods for 4,4’,5,5’-Tetrachloro-2,2’-bi[1,3-dioxolane] are not widely documented, the synthesis process would likely involve similar reaction conditions as those used in laboratory settings, scaled up for larger production volumes. This would include the use of concentrated sulfuric acid and trans-2,3-dichloro-1,4-dioxane as starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’,5,5’-Tetrachloro-2,2’-bi[1,3-dioxolane] undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific details on these reactions are less documented.
Common Reagents and Conditions
Common reagents used in reactions with 4,4’,5,5’-Tetrachloro-2,2’-bi[1,3-dioxolane] include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The reaction conditions vary depending on the desired transformation but often require controlled temperatures and pH levels.
Major Products Formed
The major products formed from reactions involving 4,4’,5,5’-Tetrachloro-2,2’-bi[1,3-dioxolane] depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atoms.
Wissenschaftliche Forschungsanwendungen
4,4’,5,5’-Tetrachloro-2,2’-bi[1,3-dioxolane] has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of asymmetric catalytic compounds and other organic molecules.
Solvent: The compound can also serve as a solvent in organic synthesis reactions.
Material Science: Its unique structure makes it a candidate for studies in material science, particularly in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action for 4,4’,5,5’-Tetrachloro-2,2’-bi[1,3-dioxolane] involves its reactivity due to the presence of chlorine atoms and the dioxolane rings. These structural features allow it to participate in various chemical reactions, targeting specific molecular pathways depending on the reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5-Dichloro-1,3-dioxolane: A similar compound with fewer chlorine substitutions.
2,2’,5,5’-Tetrachloro-1,1’-azo-1,3,4-triazole: Another compound with a similar chlorine substitution pattern but different core structure.
Uniqueness
4,4’,5,5’-Tetrachloro-2,2’-bi[1,3-dioxolane] is unique due to its specific substitution pattern and the presence of two dioxolane rings
Eigenschaften
Molekularformel |
C6H6Cl4O4 |
|---|---|
Molekulargewicht |
283.9 g/mol |
IUPAC-Name |
4,5-dichloro-2-(4,5-dichloro-1,3-dioxolan-2-yl)-1,3-dioxolane |
InChI |
InChI=1S/C6H6Cl4O4/c7-1-2(8)12-5(11-1)6-13-3(9)4(10)14-6/h1-6H |
InChI-Schlüssel |
FDOAQOSMCJAEPV-UHFFFAOYSA-N |
Kanonische SMILES |
C1(OC(C(O1)Cl)Cl)C2OC(C(O2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl (Z)-octadec-9-enoate](/img/structure/B13825711.png)
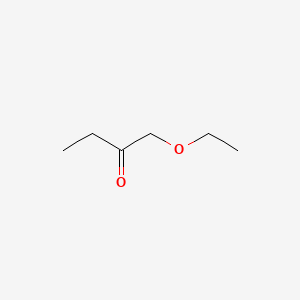
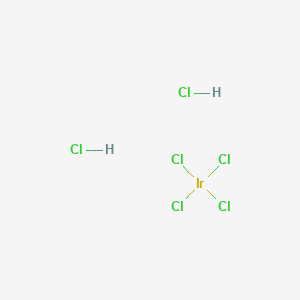

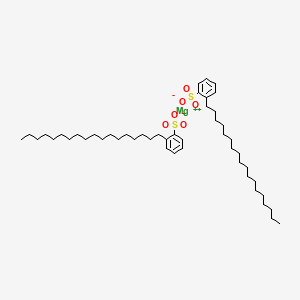
![3-[2-[4-(6-Fluoro-2,3-dihydro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2,6-dimethyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one](/img/structure/B13825749.png)
![(1R,9R)-10,10-dimethyl-4-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]-3-azatricyclo[7.1.1.0(2),]undeca-2(7),3,5-triene](/img/structure/B13825760.png)
![2-(4-Tert-butylphenoxy)-1-{4-[2-(piperidin-1-yl)ethyl]piperazin-1-yl}ethanone](/img/structure/B13825761.png)
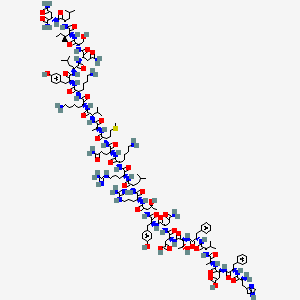

![(2S,3S,4R,5R,6S)-3-[(Z)-2-(3,5-dihydroxyphenyl)ethenyl]-3,4,5-trihydroxy-6-phenoxyoxane-2-carboxylic acid](/img/structure/B13825783.png)
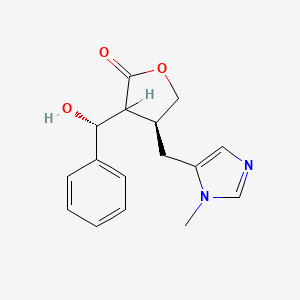
![5-(2,5-Dimethoxyphenyl)-2-methylsulfanyl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B13825803.png)
